molecular formula C18H27N3O3S B5184401 N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Cat. No. B5184401
M. Wt: 365.5 g/mol
InChI Key: INPYQEZDZSTKJU-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CSPB is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and differentiation.

Mechanism of Action

N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its phosphorylation activity. This inhibition leads to the dephosphorylation of CK2 substrates, which can result in the induction of apoptosis and the inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and migration. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its potent inhibition of CK2, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps, starting with the reaction of 4-methyl-1-piperazine with 4-chlorobenzoyl chloride to form 4-methyl-1-piperazinyl-4'-chlorobenzophenone. This intermediate is then reacted with cyclohexylamine to form N-cyclohexyl-4-methyl-1-piperazinyl-4'-chlorobenzophenone, which is further reacted with sodium sulfonate to form N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. The overall yield of this synthesis method is approximately 20%, and the purity of the final product is greater than 98%.

Scientific Research Applications

N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-cyclohexyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-20-10-12-21(13-11-20)25(23,24)17-9-5-6-15(14-17)18(22)19-16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPYQEZDZSTKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

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